molecular formula C20H34N2O3 B13770692 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate CAS No. 63986-56-1

1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate

Cat. No.: B13770692
CAS No.: 63986-56-1
M. Wt: 350.5 g/mol
InChI Key: WICSKXVFZQMHPD-UHFFFAOYSA-N
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Description

1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is a chemical compound with the molecular formula C20H34N2O3 and a molecular weight of 350.496 g/mol. It is known for its unique structure, which includes a diethylamino group, a propan-2-yl group, and a pentoxyphenyl carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate typically involves the reaction of 1-(diethylamino)propan-2-ol with N-(2-methyl-4-pentoxyphenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.

    N-(1-(diethylamino)-3-morpholin-4-ylpropan-2-yl)-2,2-diphenylacetamide: Another compound with a diethylamino group, used in various chemical applications.

Uniqueness

1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in research and industry, setting it apart from similar compounds.

Properties

CAS No.

63986-56-1

Molecular Formula

C20H34N2O3

Molecular Weight

350.5 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate

InChI

InChI=1S/C20H34N2O3/c1-6-9-10-13-24-18-11-12-19(16(4)14-18)21-20(23)25-17(5)15-22(7-2)8-3/h11-12,14,17H,6-10,13,15H2,1-5H3,(H,21,23)

InChI Key

WICSKXVFZQMHPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C

Origin of Product

United States

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